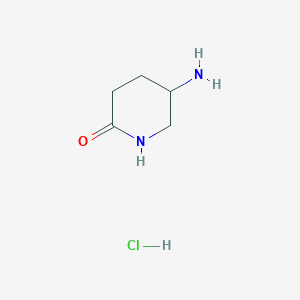

5-Aminopiperidin-2-one hydrochloride

Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The piperidine (B6355638) ring, a core component of 5-aminopiperidin-2-one (B114697), is a ubiquitous scaffold in many biologically active compounds. dtic.mil Piperidones, which are piperidine derivatives containing a carbonyl group, are of particular interest as they serve as precursors to the broader piperidine class of compounds and are key intermediates in the synthesis of numerous alkaloids and drug candidates. researchgate.net

The presence of both an amine and a lactam functionality within the same molecule imparts 5-aminopiperidin-2-one hydrochloride with a unique reactivity profile. This dual functionality allows for a variety of chemical transformations, enabling chemists to introduce molecular diversity and construct complex heterocyclic systems. The strategic placement of the amino group at the 5-position offers distinct synthetic advantages compared to its positional isomers, influencing the regioselectivity of subsequent reactions. vulcanchem.com

Role as a Chiral Building Block and Synthetic Intermediate

The true value of this compound in organic synthesis is most profoundly realized in its chiral forms, (S)-5-aminopiperidin-2-one hydrochloride and (R)-5-aminopiperidin-2-one hydrochloride. bldpharm.comchemscene.com Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereochemistry. researchgate.net

Chiral 5-aminopiperidin-2-one serves as an invaluable chiral building block, providing a pre-defined stereocenter that can be incorporated into a target molecule, thus avoiding the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. labinsights.nl This approach, known as chiral pool synthesis, leverages readily available chiral starting materials to construct complex enantiomerically pure products. researchgate.net

The utility of this chiral intermediate is demonstrated in its application in the synthesis of various therapeutic agents. For instance, derivatives of 5-aminopiperidin-2-one have been investigated as scaffolds for therapeutics targeting neurological disorders. vulcanchem.com Its structural analogs have also shown potential in the development of kinase inhibitors for cancer research. vulcanchem.com

Historical Development and Evolution of Research on 5-Aminopiperidin-2-one and its Analogs

The exploration of piperidine and its derivatives has a rich history intertwined with the development of pharmaceutical chemistry. nih.gov Early research in the mid-20th century laid the groundwork for the synthesis and understanding of piperidone chemistry, initially focusing on the synthesis of 4-piperidones. scribd.com The development of synthetic methods for various substituted piperidones has been a continuous effort, driven by their potential as precursors to biologically active molecules. researchgate.net

The interest in aminopiperidones, and specifically 5-aminopiperidin-2-one, can be seen as an extension of the broader research into GABA (gamma-aminobutyric acid) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs have been developed as important drugs, particularly as anticonvulsants and anxiolytics. The structural similarity of the aminopiperidin-2-one core to the GABA backbone has likely spurred interest in its potential biological activities.

Over the past few decades, the focus of research has shifted significantly towards the asymmetric synthesis and application of chiral piperidones. researchgate.net Advances in catalytic asymmetric reactions and the development of new synthetic methodologies have made chiral building blocks like (S)- and (R)-5-aminopiperidin-2-one more accessible. rsc.orgmdpi.com This increased availability has, in turn, fueled their application in the total synthesis of complex natural products and the development of novel drug candidates. The evolution of research in this area highlights a trend towards greater stereochemical control and the design of more sophisticated molecular architectures based on the versatile 5-aminopiperidin-2-one scaffold.

Properties

IUPAC Name |

5-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJLLOJCPFYWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677628 | |

| Record name | 5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-18-2, 154148-70-6 | |

| Record name | 2-Piperidinone, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Aminopiperidin 2 One Hydrochloride

Stereoselective Synthesis of Enantiopure 5-Aminopiperidin-2-one (B114697) Hydrochloride

The creation of a single, desired stereoisomer of 5-aminopiperidin-2-one hydrochloride is paramount for its application in the development of pharmaceuticals. Stereoselective synthesis ensures that the final product possesses the correct three-dimensional arrangement of atoms, which is crucial for its biological activity. Methodologies to achieve this are broadly categorized into asymmetric synthesis, regiocontrolled pathways, and diastereoselective functionalization.

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces chirality into a molecule, leading to the preferential formation of one enantiomer over the other. For this compound, this is primarily achieved by employing starting materials that are already chiral, using chiral catalysts to direct the reaction, or temporarily incorporating a chiral auxiliary.

A common and effective strategy for synthesizing enantiopure compounds is to start with a readily available chiral molecule, often referred to as a "chiral pool" starting material. Naturally occurring amino acids are excellent examples of such precursors.

Aspartic Acid: A notable approach utilizes natural aspartic acid to construct the piperidinone core in a regiocontrolled manner. This synthesis begins with the conversion of aspartic acid into a 1,4-bis-electrophile intermediate. Through regioselective functionalization and subsequent lactamization, both 4- and 5-aminopiperidin-2-ones can be accessed. acs.orgacs.orgnih.govresearchgate.net This pathway allows for the controlled introduction of the amino group at the desired C5 position.

(R)-2,5-diaminopentanoic acid hydrochloride: A direct and efficient route to (R)-5-aminopiperidin-2-one hydrochloride has been developed starting from (R)-2,5-diaminopentanoic acid hydrochloride. This method involves an intramolecular cyclization of (R)-methyl-2,5-diaminopentanoate dihydrochloride (B599025), which is derived from the starting amino acid. The cyclization is typically promoted by a base such as sodium methoxide (B1231860) in methanol (B129727), leading to the formation of the desired lactam. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

L-Ornithine Hydrochloride and L-Lysine Hydrochloride: L-Ornithine and L-Lysine, with their respective five- and six-carbon backbones containing two amino groups, are logical precursors for the synthesis of piperidine (B6355638) rings. While specific detailed procedures for the direct conversion of L-Ornithine and L-Lysine to this compound are less commonly reported in dedicated literature, their structures provide the necessary carbon framework and nitrogen atoms. The synthesis would conceptually involve selective protection of the amino groups, formation of a suitable carboxylic acid derivative, and subsequent intramolecular cyclization to form the lactam ring. The challenge lies in achieving the desired regioselectivity to form the 5-amino substituted piperidinone.

| Chiral Precursor | Key Transformation | Stereochemical Outcome |

|---|---|---|

| Aspartic Acid | Regioselective functionalization of a 1,4-bis-electrophile and lactamization | Enantiopure product derived from the stereocenter of aspartic acid |

| (R)-2,5-diaminopentanoic acid hydrochloride | Intramolecular cyclization of the corresponding methyl ester | (R)-5-Aminopiperidin-2-one hydrochloride |

| L-Ornithine Hydrochloride | Potential for regioselective cyclization | Leads to (S)-enantiomer |

| L-Lysine Hydrochloride | Potential for regioselective cyclization (requires C-C bond cleavage) | Leads to (S)-enantiomer |

The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful and atom-economical approach. For the synthesis of this compound, enantioselective catalytic methods such as Michael additions and palladium-catalyzed hydrogenations are particularly relevant.

Michael Addition with Chiral Nitro Diesters: The Michael addition is a fundamental carbon-carbon bond-forming reaction. In an asymmetric context, a chiral catalyst can direct the addition of a nucleophile to an α,β-unsaturated carbonyl compound to create a new stereocenter. For the synthesis of a functionalized piperidinone skeleton, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) derivative, catalyzed by a chiral catalyst, can be employed. This allows for the stereocontrolled introduction of substituents that can be further elaborated to form the piperidinone ring.

Palladium-catalyzed hydrogenation: Asymmetric hydrogenation using a chiral palladium catalyst is a well-established method for the enantioselective reduction of double bonds. In the context of 5-aminopiperidin-2-one synthesis, a prochiral precursor containing a double bond within the ring or as a substituent can be hydrogenated to create the desired stereocenter at C5 with high enantioselectivity. The choice of the chiral phosphine (B1218219) ligand coordinated to the palladium center is crucial for achieving high levels of asymmetric induction.

| Method | Catalyst Type | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Michael Addition | Chiral organocatalyst or metal complex | Enantioselective conjugate addition to an α,β-unsaturated system | Creation of a new stereocenter with high enantiomeric excess. |

| Palladium-catalyzed hydrogenation | Chiral Palladium-phosphine complex | Enantioselective reduction of a C=C double bond | Formation of a stereocenter with high enantiomeric excess. |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. This method is highly reliable and predictable.

In the synthesis of 5-aminopiperidin-2-one, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to a precursor molecule. The steric bulk and conformational rigidity of the auxiliary then guide the approach of reagents from a specific face, leading to a highly diastereoselective reaction. For instance, an alkylation or an addition reaction to a double bond in the precursor can be controlled. Once the desired stereochemistry is set, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary. wikipedia.orgwilliams.edu

Regiocontrolled Synthetic Pathways

Regiocontrol is crucial when a molecule has multiple reactive sites, and a reaction is desired at only one specific position. In the synthesis of 5-aminopiperidin-2-one, regioselectivity dictates the placement of the amino group at the C5 position of the piperidinone ring.

As previously mentioned, the synthesis starting from aspartic acid provides an excellent example of a regiocontrolled pathway. acs.org By transforming aspartic acid into a 1,4-bis-electrophile, subsequent reactions with nucleophiles can be directed to specific positions, ultimately leading to the desired 5-amino substituted lactam after cyclization. acs.orgacs.orgnih.govresearchgate.net The inherent structure of the starting material and the careful choice of reagents and reaction conditions are key to achieving this high level of regiocontrol.

Diastereoselective Functionalization and Lactamization

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others.

In the synthesis of substituted 5-aminopiperidin-2-ones, diastereoselective functionalization of the piperidinone ring is a key step. For example, after the formation of the lactam ring, alkylation at the C3 or C6 position can be performed. The existing stereocenter at C5 will influence the stereochemical outcome of this functionalization, often leading to a preferential formation of one diastereomer. Research has shown that N-protection of the lactam can influence the stereoselectivity of C-alkylation, with some reactions proceeding with exclusive trans configuration, while others show cis selectivity. acs.orgacs.orgnih.govresearchgate.net

The final lactamization step to form the piperidinone ring can also be diastereoselective. The stereocenters already present in the linear precursor will dictate the most energetically favorable conformation for cyclization, leading to a specific diastereomer of the final product.

Classical and Modern Synthetic Routes to the Piperidinone Skeleton

The formation of the six-membered lactam ring is a critical step in the synthesis of 5-aminopiperidin-2-one. Both classical and modern synthetic strategies have been employed to construct this heterocyclic core, primarily through cyclization reactions and subsequent functional group manipulations.

Cyclization Reactions for Piperidinone Ring Formation

The closure of an acyclic precursor to form the piperidinone ring is a fundamental approach. Various intramolecular reactions have been explored to achieve this transformation efficiently and with stereocontrol.

While direct radical-mediated or carbenium ion-induced cyclizations to form 5-aminopiperidin-2-one are not extensively documented in dedicated literature for this specific molecule, the principles of these powerful C-N bond-forming reactions are broadly applicable to piperidinone synthesis.

Radical-mediated amine cyclization typically involves the generation of a radical on a nitrogen-containing precursor, which then undergoes an intramolecular addition to an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne) to form the heterocyclic ring. For instance, a hypothetical radical cascade could involve the addition of a radical to an ene-oxime, followed by cyclization and lactamization to afford a piperidinone structure. researchgate.net Although not specifically demonstrated for 5-aminopiperidin-2-one, these radical-based methods offer a potential avenue for its synthesis, particularly for creating complex substituted analogs.

Carbenium ion-induced cyclization , often referred to as a cationic cyclization, involves the formation of a carbocation that is subsequently trapped by an intramolecular nucleophile, such as an amine or amide, to close the ring. The Aza-Prins/Ritter reaction is a classic example where an iminium ion undergoes intramolecular nucleophilic attack by an olefin, leading to a piperidine skeleton. mdpi.com The development of catalytic and asymmetric versions of these reactions holds promise for the enantioselective synthesis of substituted piperidines.

Lactamization, the intramolecular reaction between an amine and a carboxylic acid derivative (such as an ester or acyl chloride), is a widely employed and robust method for the synthesis of piperidinones. Several successful syntheses of 5-aminopiperidin-2-one and its precursors have utilized this strategy.

One prominent approach starts from readily available chiral synthons like aspartic acid or glutamic acid. For instance, a regiocontrolled synthesis of 5-aminopiperidin-2-one has been achieved starting from aspartic acid. researchgate.net This multi-step synthesis involves the transformation of aspartic acid into a key intermediate, a 1,4-bis-electrophile, which then undergoes regioselective functionalization and subsequent lactamization to furnish the desired piperidinone ring. researchgate.net A similar strategy can be envisioned starting from glutamic acid, which can be converted into a diaminopentanoic acid derivative, a direct precursor for the lactamization to 5-aminopiperidin-2-one.

Another powerful lactamization strategy involves a nitro-Mannich/lactamisation cascade. This method allows for the direct and stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones, which are immediate precursors to the target amino-lactam. beilstein-journals.org This cascade reaction typically involves the condensation of a γ-nitro ester with an imine, which can be formed in situ, to construct the piperidinone ring bearing the nitro group at the 5-position. beilstein-journals.org

| Starting Material | Key Intermediate | Cyclization Method | Product |

| Aspartic Acid | 1,4-bis-electrophile | Regioselective functionalization and lactamization | 5-Aminopiperidin-2-one |

| Glutamic Acid | Diaminopentanoic acid derivative | Intramolecular lactamization | 5-Aminopiperidin-2-one |

| γ-Nitro ester and Imine | Not applicable | Nitro-Mannich/lactamisation cascade | 5-Nitropiperidin-2-one |

Functional Group Interconversions Leading to the Amino Moiety

Once the piperidinone skeleton is established, the introduction of the amino group at the C5 position is the next crucial step. The most common and efficient method to achieve this is through the reduction of a nitro group precursor.

The reduction of the nitro group in 5-nitropiperidin-2-one, synthesized via the nitro-Mannich/lactamisation cascade, provides a direct route to 5-aminopiperidin-2-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Catalytic hydrogenation is a widely used and environmentally benign method for nitro group reduction. wikipedia.org This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups. For the reduction of nitro heteroarenes, palladium-based catalysts have shown high efficiency.

Transfer hydrogenation offers a safer alternative to using gaseous hydrogen. This method utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a catalyst, often palladium or nickel. This technique is particularly advantageous for laboratory-scale synthesis and can be highly chemoselective.

Metal-mediated reductions using stoichiometric amounts of metals like iron, zinc, or tin in acidic media are classical methods for nitro group reduction. wikipedia.org While effective, these methods often generate significant amounts of metal waste, making them less desirable for large-scale production.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired this compound.

| Nitro Precursor | Reduction Method | Key Parameters | Product |

| 5-Nitropiperidin-2-one | Catalytic Hydrogenation | Pd/C, H₂ | 5-Aminopiperidin-2-one |

| 5-Nitropiperidin-2-one | Transfer Hydrogenation | Pd/C, HCOOH | 5-Aminopiperidin-2-one |

| 5-Nitropiperidin-2-one | Metal-mediated Reduction | Fe, HCl | 5-Aminopiperidin-2-one |

Optimization of Reaction Conditions and Process Development for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of several key factors to ensure safety, efficiency, and cost-effectiveness.

For the lactamization step, optimization may involve screening different activating agents for the carboxylic acid, exploring various solvents and temperatures to maximize the reaction rate and yield, and developing efficient purification methods to isolate the lactam product. researchgate.net In the case of cascade reactions like the nitro-Mannich/lactamisation, controlling the stoichiometry of reactants and the reaction time is crucial for minimizing side products and achieving high diastereoselectivity. beilstein-journals.org

The reduction of the nitro group is an exothermic reaction, and heat management is a critical safety concern during scale-up. acsgcipr.org The choice of reducing agent and catalyst plays a significant role in the process's safety and environmental impact. Catalytic hydrogenation, while efficient, requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. Transfer hydrogenation can mitigate some of these risks. acsgcipr.org Process analytical technology (PAT) can be employed to monitor the reaction in real-time, ensuring complete conversion and preventing runaway reactions. acsgcipr.org

Key considerations for process development and scalability include:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of starting materials.

Process Safety: Conducting thorough hazard assessments for each step, particularly for energetic reactions like nitro group reductions.

Waste Minimization: Developing greener synthetic routes that reduce the generation of hazardous waste.

Purification: Establishing robust and scalable purification methods, such as crystallization, to obtain the final product with high purity.

Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

By carefully addressing these factors, the synthesis of this compound can be efficiently scaled up to meet the demands of further research and development.

Solvent Effects in Cyclization and Salt Formation

The choice of solvent is a critical factor in the synthesis of this compound, profoundly influencing both the intramolecular cyclization to form the lactam ring and the final salt formation step. The solvent's polarity, nucleophilicity, and ability to dissolve reagents and intermediates can direct the reaction pathway and affect yields.

In the cyclization of glutamic acid derivatives, a common strategy for forming the piperidinone core, the solvent medium plays a crucial role. For instance, the intramolecular cyclization of N-Cbz-protected diazoketones, which yields related oxazinanones, demonstrates a strong solvent dependency. Nucleophilic solvents like methanol and ethanol (B145695) lead to significantly higher yields (up to 83-90%) compared to non-nucleophilic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene, where poor yields or no product formation are observed. frontiersin.orgresearchgate.net This suggests that solvents capable of participating in or stabilizing transition states through hydrogen bonding or other interactions are beneficial for the ring-closing step.

Similarly, in the synthesis of β-lactams, another class of cyclic amides, solvent choice can be used to direct the reaction toward different products from the same intermediate. nih.govsemanticscholar.orgrsc.org For example, using acetonitrile (B52724) (CH₃CN) can favor intramolecular lactamization, while a nucleophilic solvent like ethanol (EtOH) can lead to an intermolecular esterification reaction instead. nih.govsemanticscholar.org While not a direct synthesis of 5-aminopiperidin-2-one, this principle highlights the power of solvent selection in controlling the outcomes of cyclization reactions.

For the final salt formation step, where the amine is converted to its hydrochloride salt, polar protic solvents are typically employed. A common procedure involves dissolving the protected amine intermediate, such as N-((3S)-6-oxo(3-piperidinyl))(tert-butoxy)formamide, in ethanol at 0°C before the addition of acetyl chloride, which generates HCl in situ. guidechem.com The use of ethanol facilitates the dissolution of the intermediate and the subsequent precipitation of the crystalline hydrochloride salt upon its formation. guidechem.comvulcanchem.com

| Reaction Step | Solvent | Observation/Outcome | Reference |

|---|---|---|---|

| Intramolecular Cyclization (Analogous Systems) | Methanol (MeOH) | Promotes high yields (71-83%) in the cyclization of diazoketones to oxazinanones. | frontiersin.org |

| Intramolecular Cyclization (Analogous Systems) | Ethanol (EtOH) | Results in good yields (62%) in the cyclization of diazoketones. | frontiersin.org |

| Intramolecular Cyclization (Analogous Systems) | Dichloromethane (DCM), THF, Toluene | Leads to poor or no product formation in Brønsted acid-catalyzed cyclization. | frontiersin.org |

| Salt Formation (HCl Generation) | Ethanol (EtOH) | Used as a solvent for the reaction with acetyl chloride to form and precipitate the final hydrochloride salt. | guidechem.com |

Temperature and Time Dependence in Reaction Progression

Low temperatures are often crucial for maintaining stereochemical integrity and controlling exothermic reactions. For example, in a synthetic route starting from L-glutamic acid-5-methyl ester, the reduction of an anhydride (B1165640) intermediate using sodium borohydride (B1222165) is conducted at -10°C. guidechem.com Similarly, the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride using sodium methoxide is initiated at temperatures between -10°C and 0°C to manage the reaction's progress. google.com The final step of Boc-group deprotection and hydrochloride salt formation is also typically performed at a reduced temperature of 0°C before allowing the mixture to warm to room temperature. guidechem.com

Conversely, certain steps require elevated temperatures to proceed at a reasonable rate. The esterification of (R)-2,5-diaminopentanoic acid hydrochloride to form the corresponding methyl ester is achieved by heating the reaction mixture to between 45°C and 65°C. google.com The optimization of temperature is a balance; for instance, in catalytic reduction processes, higher temperatures can increase reaction rates but may also lead to a decrease in selectivity or catalyst stability. numberanalytics.comresearchgate.net

Reaction time is also tailored to each specific transformation. The reduction step at -10°C is held for 30 minutes before quenching, while the final deprotection and salt formation step is stirred for 1 hour to ensure complete conversion. guidechem.com The duration must be sufficient for the reaction to reach completion, but extended reaction times can sometimes lead to the formation of byproducts or degradation of the desired compound.

| Synthetic Step | Precursor | Temperature | Time | Reference |

|---|---|---|---|---|

| Esterification | (R)-2,5-diaminopentanoic acid hydrochloride | 45°C to 65°C | Not specified | google.com |

| Reduction of Anhydride | (2S)-2-[(tert-butoxy)carbonylamino]-4-(methoxycarbonyl)butanoic acid | -10°C | 30 minutes | guidechem.com |

| Cyclization | (R)-methyl 2,5-diaminopentanoate dihydrochloride | -10°C to 0°C | Not specified | google.com |

| Deprotection and Salt Formation | N-((3S)-6-oxo(3-piperidinyl))(tert-butoxy)formamide | 0°C to Room Temp. | 1 hour | guidechem.com |

Isolation and Purification Techniques for Synthetic Intermediates

The multi-step synthesis of this compound necessitates effective isolation and purification techniques at various stages to remove byproducts, unreacted reagents, and solvents. The purity of each intermediate is paramount to the success of subsequent steps and the quality of the final active pharmaceutical ingredient.

A combination of standard laboratory techniques is employed. Liquid-liquid extraction is a common first step after a reaction quench. For instance, following a reduction quenched with a saturated ammonium chloride solution, the reaction mixture is extracted with ethyl acetate (B1210297). guidechem.com The organic layer is then washed, dried over an anhydrous salt like magnesium sulfate (B86663) or potassium carbonate, and the solvent is removed by evaporation under reduced pressure. guidechem.comgoogle.com

Crystallization is a powerful technique for purifying solid intermediates and the final product. Piperidone derivatives are often purified by recrystallization from solvents like ethanol or solvent mixtures such as methanol-ethyl acetate. chemrevlett.com The final this compound is typically isolated as a crystalline solid, which can be obtained by filtration after its precipitation from the reaction medium. guidechem.comgoogle.com

For intermediates that are difficult to crystallize or contain closely related impurities, column chromatography is the method of choice. acs.org This technique uses a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate compounds based on their differential adsorption. chemrevlett.comnih.gov For example, column chromatography with an ethyl acetate/hexane gradient is used to purify precursors to piperidone-based structures. nih.gov In some cases, simple purification can be achieved by stirring the crude product in a solvent where the desired product is insoluble but impurities are soluble, followed by filtration. google.com

Chemical Transformations and Derivatization of 5 Aminopiperidin 2 One Hydrochloride

Reactivity of the Amine Functionality

The primary amine group at the C-5 position is a potent nucleophile and serves as a key handle for derivatization. Its reactivity is central to constructing peptidomimetics and other complex molecular architectures.

N-acylation is a fundamental transformation of the 5-amino group, allowing for the introduction of a variety of acyl moieties. This reaction is commonly employed to form amide bonds, which are critical in peptide synthesis and the creation of peptidomimetic structures. For instance, the 5-amino group can be acylated under standard peptide coupling conditions. In a typical procedure, the amine reacts with a carboxylic acid in the presence of a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

This transformation is pivotal in synthesizing model compounds that mimic peptide structures, such as reverse-turn mimetics. The resulting amide bond links the piperidinone core to other amino acids or functional groups, demonstrating the utility of 5-aminopiperidin-2-one (B114697) as a constrained amino acid surrogate.

| Reagent Class | Example Reagent | Coupling Agent/Conditions | Product Type | Ref. |

| Carboxylic Acid | N-Protected Amino Acid | HATU, DIPEA | N-Acyl derivative (Peptidomimetic) | |

| Acyl Chloride | Acetyl Chloride | Base (e.g., Triethylamine) | N-Acetyl derivative | researchgate.net |

This table presents common acylation reactions applicable to primary amines.

The nucleophilic character of the 5-amino group also permits N-alkylation reactions. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Protective group strategies are often employed on the lactam nitrogen to prevent competing reactions and enhance selectivity. While direct alkylation of the 5-amino group is feasible, a more common strategy involves the alkylation of the lactam nitrogen first. For example, after deprotonation with a strong base such as potassium hydride (KH), the lactam nitrogen can be alkylated.

Alkylation reactions on the exocyclic amine typically proceed via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. The choice of reaction conditions and the nature of the alkylating agent are critical for achieving the desired product. chemicalbook.com

| Alkylating Agent | Conditions | Product Feature | Ref. |

| Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | Mono- or di-alkylated amine | masterorganicchemistry.com |

| Aldehyde/Ketone | Reductive Amination (e.g., NaBH₃CN) | Secondary or tertiary amine | chemicalbook.com |

This table outlines general alkylation strategies for primary amines.

The primary amine of 5-aminopiperidin-2-one can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium toward the product. wikipedia.org The resulting imine can be a stable final product or serve as an intermediate for further transformations, such as reduction to a secondary amine or reaction with nucleophiles.

Condensation of related cyclic amine structures, like 2,5-diketopiperazines, with aromatic aldehydes has been shown to proceed in the presence of a base such as triethylamine (B128534) or potassium tert-butoxide. nih.gov These reactions demonstrate the general feasibility of forming C=N bonds from the amine functionality of piperidinone-based scaffolds.

| Carbonyl Compound | Catalyst/Conditions | Intermediate/Product | Ref. |

| Aromatic Aldehyde | Triethylamine, DMF | Imine (Schiff Base) | nih.gov |

| Aliphatic Aldehyde | Potassium tert-butoxide | Imine (Schiff Base) | nih.gov |

| Ketone | Acid or Base catalyst, Dehydration | Imine (Schiff Base) | wikipedia.org |

This table summarizes typical condensation reactions involving primary amines and carbonyl compounds.

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group, while less reactive than a ketone due to amide resonance, is still susceptible to attack by strong nucleophiles. Its reactivity can be enhanced by geometric strain, such as in twisted or bridged lactam systems, which disrupts the planarity of the amide bond and increases the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net

The carbonyl carbon of the lactam is an electrophilic center that can be attacked by potent nucleophiles. nih.gov Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or strong reducing agents (e.g., lithium aluminum hydride) can lead to the addition across the C=O double bond. Such additions typically form a tetrahedral intermediate. researchgate.net In strained bicyclic lactam systems, these tetrahedral intermediates (hemiaminals) can be remarkably stable and isolable. researchgate.net While 5-aminopiperidin-2-one is a monocyclic system, the principles of nucleophilic addition remain relevant. For example, reduction of the lactam carbonyl to an amine can be achieved, effectively opening the ring or leading to a cyclic amine depending on the conditions.

| Nucleophile Type | Example Reagent | Intermediate | Potential Product | Ref. |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Tetrahedral Adduct | Cyclic Amine (Piperidine) | researchgate.net |

| Organometallic | Grignard Reagent (R-MgBr) | Tetrahedral Adduct | Hemiaminal / Amino Ketone | researchgate.net |

This table illustrates nucleophilic addition reactions at the lactam carbonyl.

Ring Modification and Expansion Strategies

Modification of the piperidinone ring itself can lead to different heterocyclic systems. A primary strategy for ring expansion of cyclic ketones to larger lactams is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed rearrangement of a ketoxime. While this method starts from a cyclic ketone rather than the lactam directly, it represents a key synthetic route to larger ring systems like caprolactams (seven-membered rings) from cyclohexanones. wikipedia.orgwikipedia.org

The general sequence involves the conversion of a cyclic ketone to its corresponding oxime, followed by treatment with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride to induce the rearrangement. wikipedia.org The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the ring-expanded lactam. For example, the Beckmann rearrangement of a substituted cyclopentanone (B42830) oxime can yield a piperidin-2-one, demonstrating a method for constructing the core ring structure itself. By extension, applying this strategy to a cyclohexanone (B45756) derivative would provide access to a seven-membered caprolactam ring.

| Starting Material | Key Reaction | Reagents | Product Ring System | Ref. |

| Cyclopentanone derivative | Oximation, Beckmann Rearrangement | 1. NH₂OH2. Acid (e.g., SOCl₂) | Piperidin-2-one (6-membered) | |

| Cyclohexanone | Oximation, Beckmann Rearrangement | 1. NH₂OH2. H₂SO₄ | Caprolactam (7-membered) | wikipedia.orgwikipedia.org |

This table describes the Beckmann rearrangement as a strategy for lactam ring expansion.

Synthesis of Conjugates and Bioconjugates

5-Aminopiperidin-2-one hydrochloride serves as a valuable building block in the synthesis of complex bioconjugates, particularly in the burgeoning field of targeted protein degradation. Its inherent structural features—a primary amine for conjugation and a lactam ring—provide a scaffold for the attachment of various molecular entities, leading to the formation of potent and selective therapeutic agents. The primary application of this compound in bioconjugation is in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. 5-Aminopiperidin-2-one and its derivatives are frequently incorporated as part of the linker that connects the target protein ligand to the E3 ligase ligand.

A key synthetic strategy involves the amide coupling of the primary amine of this compound with a carboxylic acid-functionalized linker or protein-targeting ligand. This reaction is typically facilitated by standard peptide coupling reagents.

While specific examples detailing the direct use of this compound in published literature are often embedded within larger synthetic schemes for proprietary compounds, the general methodology is well-established. The amino group provides a nucleophilic handle for covalent bond formation, making it a versatile component in the modular synthesis of bioconjugates. The resulting conjugates are then evaluated for their ability to induce the degradation of specific proteins, offering a powerful approach for therapeutic intervention.

For instance, derivatives of 5-aminopiperidin-2-one are integral to the structure of certain PROTACs designed to target and degrade specific cellular proteins implicated in disease. The piperidinone moiety can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and binding affinity for the target proteins and E3 ligases.

The table below summarizes the conceptual application of this compound in the synthesis of a generic PROTAC.

| Reactant 1 | Reactant 2 | Coupling Reagents | Resulting Conjugate (Generic Structure) | Therapeutic Application |

| This compound | Carboxylic acid-functionalized linker attached to a target protein ligand | EDC, HOBt, DIEA | Target Protein Ligand-Linker-NH-Piperidinone | Targeted Protein Degradation |

Spectroscopic and Advanced Analytical Characterization of 5 Aminopiperidin 2 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 5-Aminopiperidin-2-one (B114697) hydrochloride. It provides detailed information about the molecular framework, stereochemistry, and conformational behavior in solution.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for confirming the molecular structure of 5-Aminopiperidin-2-one hydrochloride. uobasrah.edu.iqmdpi.com The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., carbonyl, methylene).

In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. For this compound, the key resonances include signals for the protons and carbons of the piperidinone ring and the amine substituent. The downfield shift of the proton at C5 is characteristic, resulting from the deshielding effect of the adjacent amino group. Similarly, the C2 carbon of the carbonyl group exhibits a characteristic downfield resonance in the ¹³C NMR spectrum. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for 5-Aminopiperidin-2-one. (Note: Exact chemical shifts can vary based on solvent and concentration.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH₂) | ~2.3 - 2.5 | ~30 |

| C4 (CH₂) | ~1.9 - 2.1 | ~25 |

| C5 (CH) | ~3.5 - 3.7 | ~50 |

| C6 (CH₂) | ~3.2 - 3.4 | ~45 |

| N1-H | ~7.5 - 8.0 | - |

| N5-H₃⁺ | ~8.0 - 8.5 | - |

Variable Temperature NMR Studies for Conformational Analysis

The six-membered piperidinone ring is not planar and exists in various conformations, typically rapidly interconverting chair, boat, and twist-boat forms. acs.org Variable Temperature (VT) NMR spectroscopy is a powerful tool used to study these conformational dynamics. vnu.edu.vnnih.gov By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. rsc.org

At room temperature, the NMR spectrum often shows averaged signals for the axial and equatorial protons of the ring due to fast interconversion. As the temperature is decreased, the spectrum may broaden and eventually resolve into separate signals for each distinct conformer if the coalescence temperature is passed. rsc.org This allows for the determination of the energy barrier (ΔG‡) for ring inversion. rsc.org Furthermore, VT-NMR can be used to study the restricted rotation around the C(O)-N amide bond, a characteristic feature of lactams. rsc.org These studies provide critical insights into the preferred three-dimensional structure of the molecule in solution, which can influence its biological activity and chemical reactivity.

Application of NMR in Enantiomeric Purity Determination via Chiral Derivatizing Agents

Since 5-Aminopiperidin-2-one possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. NMR spectroscopy, while inherently an achiral technique, can be used to determine enantiomeric purity or enantiomeric excess (ee) through the use of chiral derivatizing agents (CDAs). nih.govnih.gov

The methodology involves reacting the racemic or enantiomerically-enriched amine with a highly pure chiral reagent to form a mixture of diastereomers. nih.gov Enantiomers react with the CDA to produce diastereomeric products which have distinct physical properties and, crucially, different NMR spectra. libretexts.org For instance, the amino group of 5-Aminopiperidin-2-one can be reacted with a CDA like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides will exhibit separate, distinguishable signals in the ¹H or ¹⁹F NMR spectra. rsc.org By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers in the sample can be accurately quantified. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.czmasterorganicchemistry.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include the carbonyl (C=O) stretch of the secondary amide (lactam), the N-H stretching vibrations of both the amide and the protonated amine (ammonium salt), and the C-H stretching of the aliphatic ring system. libretexts.org The position of the amide C=O stretch (Amide I band) is sensitive to ring strain and hydrogen bonding. The N-H bending vibration (Amide II band) also provides evidence for the secondary amide structure. The broad absorption in the 2400-3200 cm⁻¹ region is characteristic of the N-H stretching of an amine hydrochloride. youtube.com

Table 2: Characteristic Infrared Absorption Bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amide (Lactam) |

| ~3200 - 2400 (broad) | N⁺-H Stretch | Amine Hydrochloride |

| ~3000 - 2850 | C-H Stretch | Aliphatic CH₂ & CH |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide (Lactam) |

| ~1550 | N-H Bend (Amide II) | Secondary Amide (Lactam) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For a non-volatile salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), often coupled with liquid chromatography (LC-MS), are typically employed.

The mass spectrum will show a peak corresponding to the protonated molecular ion of the free base [M+H]⁺ at an m/z value of 115.08, confirming the molecular weight of the neutral molecule (114.14 g/mol ). The fragmentation of this molecular ion under MS/MS conditions provides valuable structural information. libretexts.org Common fragmentation pathways for cyclic amines and amides include alpha-cleavage (cleavage of the bond adjacent to a heteroatom) and the loss of small neutral molecules. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for 5-Aminopiperidin-2-one.

| m/z Value (Predicted) | Ion Structure/Loss |

| 115.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 87.08 | [M+H - CO]⁺ |

| 86.06 | [M+H - NH₃ - H]⁺ |

| 70.06 | [M+H - NH₂ - CO]⁺ |

| 56.05 | [C₄H₆N]⁺ |

Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its stereoisomers. unife.itamericanpharmaceuticalreview.com

Purity is typically determined using reversed-phase HPLC (RP-HPLC) with a UV detector. The compound is separated from synthesis-related impurities and degradation products on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity is calculated based on the relative area of the main peak in the chromatogram.

For the separation of the R- and S-enantiomers, chiral chromatography is required. nih.govresearchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with primary amine functionalities. nih.govcat-online.com The development of a successful chiral separation method is critical for the quality control of enantiomerically pure this compound. americanpharmaceuticalreview.com

Table 4: General Chromatographic Conditions for Analysis.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| RP-HPLC | C18 (Octadecyl silane) | Acetonitrile (B52724)/Water with 0.1% TFA | Purity Assessment |

| Chiral HPLC | Amylose or Cellulose-based CSP | Hexane/Ethanol (B145695) with an amine modifier | Separation of Enantiomers |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

While specific HPLC and UPLC methods for the final compound "this compound" are not extensively detailed in publicly available literature, the analytical conditions for its immediate precursors, particularly N-Boc-5-aminopiperidin-2-one, provide insight into the chromatographic behavior of this class of compounds. This data is critical during synthesis and for quality control.

In the synthesis of derivatives of 5-aminopiperidin-2-one, reaction progress is meticulously monitored using UPLC-MS. This technique combines the high separation efficiency of UPLC with the sensitive detection and mass identification capabilities of mass spectrometry. A common methodology involves utilizing a C18 stationary phase, a standard for reversed-phase chromatography, with a gradient elution system.

Detailed Research Findings: UPLC-MS analysis is typically performed with a water/acetonitrile mobile phase system, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. The gradient elution allows for the effective separation of compounds with varying polarities, from starting materials to the final products.

| Parameter | Condition |

|---|---|

| Instrument | Waters Acquity UPLC H-Class with SQD2 Mass Spectrometer |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Gradient | 5% to 95% B over 2.5 min, then 95% B for 0.5 min |

| Detection | Mass Spectrometry (MS) |

This method is primarily used for reaction monitoring and purity assessment of synthetic intermediates rather than for routine analysis of the final hydrochloride salt.

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial for chiral compounds like 5-Aminopiperidin-2-one. Chiral HPLC is the standard method for separating and quantifying enantiomers. For the precursors of 5-Aminopiperidin-2-one, specific chiral HPLC methods have been developed to ascertain the stereochemical outcome of asymmetric syntheses.

Detailed Research Findings: The enantiomeric ratio of key synthetic intermediates is determined using HPLC systems equipped with chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for this purpose. The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of alkanes and an alcohol modifier.

For the analysis of a protected precursor, N-Boc-5-aminopiperidin-2-one, a Chiralpak AD-H column is employed. The specific conditions allow for the baseline separation of the two enantiomers, enabling accurate quantification of the enantiomeric ratio.

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane/isopropanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

These methods are fundamental in controlling the stereochemistry during the synthesis of enantiomerically pure compounds derived from 5-Aminopiperidin-2-one.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Literature Findings: A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature was conducted. cam.ac.uk As of the latest available data, no public crystal structure for this compound has been deposited or published. While crystal structures for other piperidine (B6355638) derivatives exist, the specific structure of this hydrochloride salt remains unelucidated by X-ray diffraction techniques in the public domain.

Computational Chemistry and Molecular Modeling Studies of 5 Aminopiperidin 2 One Hydrochloride

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of 5-Aminopiperidin-2-one (B114697) aims to identify the stable low-energy arrangements of its atoms. The piperidinone ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The positions of the amino group (axial vs. equatorial) further multiply the number of possible conformers.

Molecular mechanics (MM) and quantum chemical (QM) methods are the primary tools for this analysis. unipd.it MM methods employ classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry, making it suitable for exploring a wide conformational space. youtube.com QM methods, on the other hand, are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy, albeit at a higher computational cost. nih.govacs.org These methods are often used to refine the geometries and energies of the low-energy conformers initially identified by MM. unipd.it

For cyclic compounds like piperidine (B6355638) derivatives, studies have shown that the chair conformation is generally the most stable. nih.gov The relative stability of the conformers of 5-Aminopiperidin-2-one would depend on a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding between the amino group and the lactam oxygen. The protonated state of the amino group in the hydrochloride salt introduces electrostatic interactions that also significantly influence conformational preference.

Table 1: Hypothetical Relative Energies of 5-Aminopiperidin-2-one Conformers This table is illustrative and represents the type of data generated from conformational analysis studies.

| Conformer | Amino Group Position | Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Chair | 0.00 |

| 2 | Axial | Chair | 1.25 |

| 3 | Equatorial | Twist-Boat | 5.80 |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

While conformational analysis provides static snapshots of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govnumberanalytics.com

For 5-Aminopiperidin-2-one hydrochloride, an MD simulation in an explicit solvent like water can provide insights into:

Conformational Flexibility: Observing the transitions between different low-energy conformations and the timescale on which they occur. mdpi.com

Solvation: Understanding how water molecules arrange around the charged amino group, the polar lactam, and the nonpolar hydrocarbon parts of the molecule. nih.gov

Intramolecular Dynamics: Analyzing the fluctuations in bond lengths, angles, and dihedral angles to understand the inherent flexibility of the structure.

MD is a cornerstone of modern drug discovery, used to explore protein flexibility, validate docking results, and understand the influence of mutations. nih.govconsensus.app Simulating the dynamic interactions between 5-Aminopiperidin-2-one and a biological target can reveal key binding and unbinding events, providing a more realistic picture than static docking alone. acs.org

Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov The primary goals are to predict the binding mode and to estimate the binding affinity, which is often represented by a scoring function. nih.govmdpi.com

A docking study of this compound would involve:

Preparation of the Receptor: Obtaining a 3D structure of the biological target, for instance, a dopamine (B1211576) receptor, from a repository like the Protein Data Bank.

Preparation of the Ligand: Generating a 3D structure of this compound, often considering its most stable conformation.

Docking Simulation: Using a search algorithm to explore various positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Evaluating each pose using a scoring function to estimate binding affinity and analyzing the top-ranked poses to identify key intermolecular interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. mdpi.com

These studies are crucial in structure-based drug design for virtual screening of compound libraries and for optimizing lead compounds to improve their binding affinity and selectivity. nih.govnih.gov The results can guide the design of derivatives of 5-Aminopiperidin-2-one with enhanced activity.

Table 2: Illustrative Docking Results for 5-Aminopiperidin-2-one against a Hypothetical Receptor

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.5 | ASP 110, SER 193 | Ionic, Hydrogen Bond |

| 2 | -7.2 | ASP 110, PHE 390 | Ionic, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. fiveable.me

A QSAR study on derivatives of 5-Aminopiperidin-2-one would involve:

Data Set: A collection of derivatives with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its physicochemical, topological, and electronic properties (e.g., LogP, molecular weight, polar surface area, partial charges). researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity. ijsdr.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. tandfonline.com

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding the drug design process. rsc.orgwjbphs.com

pKa Prediction and Ionization State Analysis

The acid dissociation constant (pKa) is a critical physicochemical parameter that determines the ionization state of a molecule at a given pH. acs.org For a molecule like 5-Aminopiperidin-2-one, which contains a basic amino group and a weakly acidic lactam N-H, the ionization state profoundly influences its properties, including solubility, permeability, and its ability to interact with biological targets. nih.gov At physiological pH (~7.4), the primary amino group (pKa typically around 9-10) is expected to be predominantly protonated (-NH₃⁺), while the lactam N-H (pKa typically >15) will be neutral. pressbooks.pubck12.org

Computational methods are widely used to predict pKa values. optibrium.com These methods range from empirical approaches based on chemical fragments to more rigorous quantum mechanical calculations that use thermodynamic cycles to compute the free energy of deprotonation. nih.govoptibrium.com

Understanding the ionization state is crucial because:

The positive charge on the protonated amine can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., Aspartate, Glutamate) in a protein's active site.

The distribution of protonated and neutral species can impact the molecule's solubility in aqueous and lipid environments.

Accurate pKa prediction helps in interpreting structure-activity relationships and in designing molecules with optimal pharmacokinetic profiles. acs.org

Table 3: Predicted pKa Values and Species Distribution at pH 7.4 This table is for illustrative purposes.

| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 | % Protonated | % Deprotonated |

|---|---|---|---|---|

| 5-amino group | ~9.5 | -NH₃⁺ | >99% | <1% |

Applications of 5 Aminopiperidin 2 One Hydrochloride in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Molecules and Pharmaceutical Agents

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of active pharmaceutical ingredients. thieme-connect.com The introduction of chiral centers, such as the amino group in 5-aminopiperidin-2-one (B114697), can significantly influence a molecule's biological activity and pharmacokinetic profile. thieme-connect.com This particular scaffold provides a rigid framework that can be strategically functionalized to interact with specific biological targets.

The synthesis of bioactive molecules often involves multi-step reaction sequences where the 5-aminopiperidin-2-one core is elaborated with different aromatic and heterocyclic moieties. These synthetic efforts aim to create compounds that can effectively bind to and modulate the activity of specific proteins implicated in disease pathways. The inherent chirality of the scaffold is often crucial for achieving the desired biological effect, as stereoisomers can exhibit vastly different potencies and selectivities.

Development of Enzyme Inhibitors

The unique structural characteristics of 5-aminopiperidin-2-one hydrochloride make it an attractive scaffold for the development of various enzyme inhibitors. By strategically modifying its structure, researchers have successfully designed potent and selective inhibitors for several key enzymes involved in a range of diseases.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The aminopiperidine scaffold has been extensively explored in the design of DPP-4 inhibitors.

While direct synthesis from this compound is not explicitly detailed in all cases, structurally related aminopiperidines are key components of several potent DPP-4 inhibitors. For instance, aminopiperidine-fused imidazoles have been developed as a novel class of DPP-4 inhibitors. nih.gov Optimization of this series led to the discovery of potent and selective compounds with favorable pharmacokinetic profiles. nih.gov The aminopiperidine moiety in these inhibitors typically interacts with the S2 subsite of the DPP-4 enzyme.

Furthermore, patents have been filed for fused aminopiperidines as DPP-4 inhibitors, highlighting the importance of this structural motif in the field. google.comgoogleapis.com These compounds are designed to fit into the active site of the DPP-4 enzyme, thereby blocking its activity and prolonging the action of incretin hormones.

Below is a table of representative aminopiperidine-based DPP-4 inhibitors with their reported activities.

| Compound | Target | IC50 | Reference |

| Imidazopyridine 34 | DPP-4 | Potent (specific value not provided) | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. wikipedia.orgnih.gov Inhibition of FTase has been pursued as a potential anti-cancer strategy. wikipedia.org

A significant breakthrough in this area came from the screening of a combinatorial library based on a 5-nitropiperidin-2-one scaffold, a direct precursor to the 5-aminopiperidin-2-one core. nih.gov This work led to the discovery of a novel series of potent piperidine-based FTase inhibitors. nih.gov Subsequent medicinal chemistry efforts demonstrated that modifying the piperidin-2-one core to a piperidine ring resulted in a tenfold increase in potency. nih.gov

The structure-activity relationship studies revealed that substituents on the piperidine core are crucial for FTase inhibition. nih.gov The enantiomers of these compounds showed differential activity, with the (+)-enantiomer often being the more potent inhibitor. nih.gov For example, the (+)-enantiomer of one of the lead compounds inhibited FTase with an IC50 of 1.9 nM. nih.gov

The following table summarizes the activity of a key farnesyltransferase inhibitor derived from the piperidinone scaffold.

| Compound | Target | IC50 | Reference |

| (+)-8 (a piperidine derivative) | FTase | 1.9 nM | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The piperidine and piperidinone scaffolds are well-represented among known AChE inhibitors.

While direct synthesis of AChE inhibitors from this compound is not extensively documented, the broader class of piperidinone derivatives has been investigated for this purpose. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine (B1678402) ring (a related six-membered heterocycle), have been synthesized and shown to be potential AChE inhibitors. nih.gov Docking studies of these compounds have revealed binding modes similar to the approved drug donepezil. nih.gov

The development of sulfenylated 5-aminopyrazoles as inhibitors of both AChE and butyrylcholinesterase (BuChE) further highlights the utility of amino-substituted five-membered heterocyclic scaffolds in this therapeutic area, suggesting the potential for analogous six-membered rings like 5-aminopiperidin-2-one. nih.gov

Bacterial Cysteine Protease Inhibitors (e.g., IdeS)

Bacterial cysteine proteases are virulence factors that play a crucial role in the pathogenesis of bacterial infections. nih.govnih.gov IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) is a cysteine protease that specifically cleaves human immunoglobulin G (IgG), thereby helping the bacteria to evade the host immune response. nih.govnih.gov

Research into inhibitors of IdeS has led to the synthesis of peptide analogues based on a 3-aminopiperidine scaffold. nih.govnih.gov In these analogues, the aminopiperidine moiety replaces a glycine (B1666218) residue in the natural substrate of IdeS. nih.govnih.gov These compounds were found to be the first selective, noncovalent inhibitors of IdeS. nih.govnih.gov

While this research utilized the 3-amino isomer, it demonstrates the principle that the aminopiperidine scaffold can be effectively used to design specific inhibitors of bacterial proteases. The 5-aminopiperidin-2-one structure offers a related but distinct framework that could be similarly employed in the development of novel antibacterial agents targeting cysteine proteases.

Key findings from the study on 3-aminopiperidine-based IdeS inhibitors include the identification of compounds with high selectivity for IdeS over other related cysteine proteases like SpeB and papain. nih.govnih.gov

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, including cancer. nih.govsymansis.com Consequently, protein kinase inhibitors are a major focus of drug discovery efforts.

While there is no direct evidence of this compound being used in the synthesis of protein kinase inhibitors in the provided search results, the general utility of heterocyclic scaffolds in this area is well-established. For example, a 5-aminoindazole (B92378) scaffold has been used to develop a general set of kinase ligands. nih.gov Pyrido[2,3-d]pyrimidin-7-one derivatives have also been designed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2). nih.gov

The 5-aminopiperidin-2-one scaffold, with its potential for diverse functionalization, represents a promising starting point for the design of novel protein kinase inhibitors. The amino group can be used to introduce moieties that target the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The lactam ring can also contribute to binding through hydrogen bond interactions. Further exploration of this scaffold in the context of protein kinase inhibition is a potential area for future research.

Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. d-nb.info There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation. d-nb.infoscielo.org.mx Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. d-nb.infomdpi.com

Various heterocyclic scaffolds, such as imidazopyrazolopyridines and isoxazoles, have been explored for the design of potent and selective COX-2 inhibitors. mdpi.comnih.gov These molecules are often designed to fit within the larger active site of the COX-2 enzyme, interacting with key amino acid residues like Arg513 and Val523. mdpi.comnih.gov

While the piperidinone scaffold is a component of various bioactive molecules, a review of current scientific literature does not show specific studies focused on this compound or its direct derivatives as cyclooxygenase inhibitors. Research in this area has concentrated on other classes of heterocyclic compounds. To illustrate the type of data generated in such research, the table below presents findings for different heterocyclic cores evaluated for COX-2 inhibition.

Table 1: In Vitro Cyclooxygenase (COX-2) Inhibition Data for Various Heterocyclic Scaffolds Note: The compounds listed are not derivatives of this compound and are presented for illustrative purposes to show typical inhibitory data.

| Compound Class | Specific Compound Example | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Isoxazole Derivative | Compound C6 | COX-2 | 0.55 | 61.73 |

| Isoxazole Derivative | Compound C5 | COX-2 | 0.85 | 41.82 |

| Imidazolidinone Derivative | A specific 4-thioxoimidazolidin-2,5-dione | COX-2 | 0.001 x 10⁻³ | Not specified |

| Reference Drug | Celecoxib | COX-2 | 40.0 x 10⁻³ | Not specified |

Peptidomimetic and Beta-Turn Mimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govwjarr.com A key structural motif in many biologically active peptides is the beta-turn, a region where the polypeptide chain reverses its direction. nih.gov These turns are often critical for molecular recognition and protein-protein interactions, making them attractive targets for therapeutic intervention. wjarr.com

Rigid heterocyclic scaffolds are frequently employed to create beta-turn mimetics. By constraining the geometry of appended amino acid side chains, these scaffolds can spatially orient key functional groups to mimic the presentation of residues in a natural beta-turn. nih.govwjarr.com For instance, scaffolds based on glucose or thiazolidino-2-piperidinone have been successfully used to mimic beta-turn conformations. nih.govwjarr.com

The this compound structure possesses features that make it a potential candidate for such applications. The rigid lactam ring can serve as the core scaffold, while the 5-amino group provides a point for attaching peptide fragments or amino acid side chains. This allows for the systematic exploration of the spatial arrangement of substituents to replicate the i+1 and i+2 positions of a beta-turn. While related structures like N-aminoimidazolidin-2-one have been developed as peptidomimetic scaffolds to rigidify the peptide backbone, specific examples detailing the use of 5-Aminopiperidin-2-one for beta-turn mimetic design are not prominent in the current literature. nih.gov

Scaffold for the Synthesis of Novel Heterocyclic Compounds

The chemical reactivity of this compound makes it a valuable starting material, or scaffold, for the synthesis of more complex heterocyclic systems. The presence of both a nucleophilic amino group and a lactam moiety allows it to participate in a variety of chemical transformations, including multicomponent reactions, to build fused or spirocyclic ring systems. frontiersin.org

One notable application is its use as a scaffold for therapeutics targeting neurological disorders. For instance, derivatives of 5-aminopiperidin-2-one have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cognitive decline associated with Alzheimer's disease. vulcanchem.com The piperidinone core serves as the foundational structure upon which other chemical moieties are added to achieve potent and selective inhibition of these target enzymes. vulcanchem.com The ability of the core structure to potentially cross the blood-brain barrier further enhances its utility for developing centrally-acting agents. vulcanchem.com

Precursor for Advanced Drug Intermediates